5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

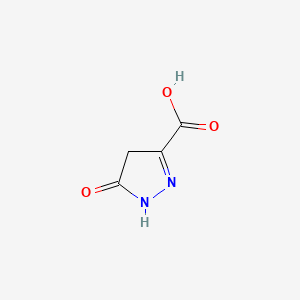

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as 5-oxo-1,4-dihydropyrazole-3-carboxylic acid. This nomenclature accurately reflects the structural features of the molecule, indicating the presence of a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions, with a ketone group at position 5 and a carboxylic acid substituent at position 3. The "4,5-dihydro" designation specifies the degree of saturation within the ring system, distinguishing it from fully aromatic pyrazole derivatives.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Standard International Chemical Identifier representation is InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H2,(H,6,7)(H,8,9). This systematic identifier provides a unique computational representation that enables precise structural identification across chemical databases and computational chemistry applications.

The Simplified Molecular Input Line Entry System notation for this compound is documented as C1C(=NNC1=O)C(=O)O, which represents the cyclical structure in a linear format. The canonical Simplified Molecular Input Line Entry System form is expressed as O=C(O)C1=NNC(=O)C1, providing an alternative linear representation that emphasizes the connectivity patterns within the molecular framework.

Alternative Naming Conventions and Historical Terminology

The compound exhibits multiple alternative naming conventions that have evolved through different chemical naming systems and historical usage patterns. Among the most frequently encountered synonyms is 4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, which represents a slightly different positional numbering approach while maintaining structural accuracy. This alternative nomenclature reflects variations in numbering conventions that have been employed across different chemical literature sources.

Historical terminology includes the designation 5-oxo-2-pyrazoline-3-carboxylic acid, which emphasizes the partially saturated nature of the heterocyclic ring system. The term "pyrazoline" specifically refers to the dihydropyrazole structure, distinguishing it from the fully aromatic pyrazole ring system. This nomenclature convention has been particularly prevalent in older chemical literature and patent documentation.

Additional synonymous terms documented in chemical databases include 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-, which follows a systematic approach to describing the substituent patterns on the base pyrazole structure. These various naming conventions reflect the evolution of chemical nomenclature systems and the need to accommodate different structural emphasis approaches within the scientific community.

| Naming Convention | Systematic Name | Literature Usage |

|---|---|---|

| International Union of Pure and Applied Chemistry Standard | 5-oxo-1,4-dihydropyrazole-3-carboxylic acid | Current primary designation |

| Alternative International Union of Pure and Applied Chemistry | 4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | Common database entry |

| Historical Terminology | 5-oxo-2-pyrazoline-3-carboxylic acid | Classical literature |

| Extended Systematic | 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | Patent documentation |

Molecular Formula and Weight Analysis

The molecular formula for this compound is definitively established as C4H4N2O3. This composition indicates a compact heterocyclic structure containing four carbon atoms, four hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular composition reflects the presence of both carboxylic acid and ketone functional groups within a five-membered heterocyclic framework.

The molecular weight of the compound is precisely calculated as 128.09 grams per mole. This relatively low molecular weight indicates a small, compact molecular structure that may exhibit favorable properties for various chemical applications. The molecular mass calculations are based on standard atomic weights and provide a fundamental parameter for stoichiometric calculations and analytical determinations.

Detailed mass spectrometric analysis would reveal the exact monoisotopic mass, which represents the mass of the molecule containing the most abundant isotope of each element. The molecular weight calculation encompasses the weighted average of all naturally occurring isotopic variants, providing the standard reference value used in chemical calculations and analytical procedures.

The elemental composition analysis reveals a carbon content of approximately 37.5 percent, hydrogen content of 3.15 percent, nitrogen content of 21.9 percent, and oxygen content of 37.5 percent by mass. This composition indicates a highly functionalized small molecule with significant heteroatom content, which may contribute to distinctive physicochemical properties and reactivity patterns.

| Element | Number of Atoms | Atomic Weight | Mass Contribution | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 4 | 12.01 | 48.04 | 37.5% |

| Hydrogen | 4 | 1.008 | 4.032 | 3.15% |

| Nitrogen | 2 | 14.007 | 28.014 | 21.9% |

| Oxygen | 3 | 15.999 | 47.997 | 37.5% |

| Total | 13 | - | 128.08 | 100.0% |

CAS Registry Number and Cross-Referenced Database Entries

The Chemical Abstracts Service Registry Number for this compound is officially designated as 71173-77-8. This unique numerical identifier serves as the primary reference for the compound across international chemical databases and regulatory systems. The Chemical Abstracts Service Registry Number system provides unambiguous identification regardless of naming variations or structural representation differences.

Cross-referenced database entries demonstrate the compound's presence across multiple authoritative chemical information systems. The PubChem Compound Identifier is recorded as 117046, providing access to comprehensive structural, physical, and chemical property data within the National Center for Biotechnology Information chemical database system. This identifier facilitates integration with biological and medical research databases.

The European Community Number is documented as 861-540-8, indicating regulatory recognition within European chemical classification systems. This numerical designation supports compliance with European Union chemical regulation frameworks and facilitates international trade documentation requirements.

Additional specialized database identifiers include the ChEMBL designation CHEMBL4435135, which connects the compound to bioactivity and pharmaceutical research databases. The DSSTox Substance identifier DTXSID0072277 provides linkage to environmental and toxicological research databases maintained by the United States Environmental Protection Agency.

Properties

IUPAC Name |

5-oxo-1,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJJEZSCAQDLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072277 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71173-77-8 | |

| Record name | 4,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71173-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Diethyloxalacetate Sodium Salt with Hydrazine Hydrochloride

One of the most direct and efficient methods involves the reaction of diethyloxalacetate sodium salt with hydrazine hydrochloride in the presence of acetic acid and benzene as solvent. The process is as follows:

- Diethyloxalacetate sodium salt (14.53 g, 69.15 mmol) is dissolved in benzene and stirred.

- Acetic acid is added to the solution, and the mixture is stirred further.

- Hydrazine monohydrochloride (9.47 g, 138 mmol) is introduced.

- The reaction mixture is refluxed at 100 °C for approximately 24 hours.

- After cooling, the product is extracted with ethyl acetate and washed sequentially with hydrochloric acid, sodium bicarbonate solution, water, and brine.

- The solvent is removed under reduced pressure, and the crude product is triturated with a diethyl ether/hexanes mixture to yield the ethyl ester of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate with a yield of about 92%.

This ethyl ester can then be hydrolyzed to the free acid under basic or acidic conditions to obtain this compound.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diethyloxalacetate sodium salt in benzene | 20 min | Room temp | - | Initial dissolution |

| 2 | Addition of acetic acid | 30 min | Room temp | - | Stirring |

| 3 | Hydrazine hydrochloride addition | 30 min | Room temp | - | Stirring |

| 4 | Reflux | 24 h | 100 °C | 92 | Formation of ethyl ester |

| 5 | Workup and purification | - | Room temp | - | Extraction and trituration |

Hydrolysis of Ethyl Ester to Free Acid

The ethyl ester intermediate can be converted to the free acid by hydrolysis, typically under basic conditions:

- The ethyl ester is dissolved in ethanol.

- Aqueous sodium hydroxide solution is added dropwise at low temperature (0–5 °C).

- The mixture is stirred at room temperature for 2 hours.

- Acidification of the reaction mixture precipitates the free acid.

- The solid is filtered and dried, yielding this compound with yields around 90% or higher.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl ester + NaOH (aqueous) | 2 hr | 0–25 °C | - | Hydrolysis |

| 2 | Acidification and precipitation | 1 hr | Room temp | 90+ | Isolation of free acid |

Halogenation and Derivative Formation

For derivatives such as 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester, halogenation methods are employed:

- Treatment of pyrazoline esters with phosphorus tribromide (PBr3) and bromine generates phosphorus pentabromide (PBr5) in situ.

- This reagent mixture is used to brominate the pyrazoline ring selectively.

- The process is conducted under controlled conditions to avoid agglomeration of PBr5 and to maintain reaction efficiency.

- The brominated ester can be further hydrolyzed to the corresponding acid.

This method is noted for its convenience and cost-effectiveness, although challenges such as reactor coating by PBr5 require careful handling.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | PBr3 + Br2 to form PBr5 in situ | - | Controlled | - | Formation of brominating agent |

| 2 | Addition of pyrazoline ester | - | Controlled | 86 | Bromination reaction |

| 3 | Workup and isolation | - | Room temp | - | Purification |

Alternative Oxidation and Hydrolysis Routes

Other methods involve oxidation of 3-halo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate esters followed by hydrolysis to obtain the acid. These methods use acid halides and oxidizing agents to simultaneously oxidize and convert intermediates, simplifying the process and reducing environmental impact.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with hydrazine | Diethyloxalacetate sodium salt | Hydrazine hydrochloride, acetic acid, benzene, reflux 24 h | Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | 92 | Direct cyclization, high yield |

| Hydrolysis of ester | Ethyl ester intermediate | NaOH aqueous, ethanol, acidification | This compound | 90+ | Mild conditions, efficient acid formation |

| Halogenation for derivatives | Pyrazoline esters | PBr3 + Br2 (PBr5 in situ), controlled temp | 3-Bromo derivatives (esters) | 86 | Cost-effective bromination, requires careful handling |

| Oxidation and hydrolysis | 3-Halo-pyrazole esters | Acid halides, oxidizing agents | Carboxylic acid derivatives | 70-95 | Simplified steps, environmentally friendlier |

Research Findings and Notes

- The cyclization of diethyloxalacetate sodium salt with hydrazine hydrochloride is a well-established, high-yielding method for preparing the pyrazoline ester intermediate, which is a key precursor to the acid form.

- Hydrolysis under basic conditions is preferred for converting esters to the free acid due to milder conditions and better yields compared to acidic hydrolysis.

- Halogenation using in situ generated PBr5 is an effective method for introducing bromine substituents on the pyrazoline ring, facilitating further functionalization.

- Recent patent literature emphasizes the development of environmentally friendly and cost-effective methods, including simultaneous oxidation and acid halide formation, reducing the number of synthetic steps and waste generation.

- Handling of reagents like PBr5 requires attention due to their physical properties and potential for reactor fouling, which impacts scalability.

Scientific Research Applications

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The structural analogues of this compound differ primarily in substituents on the pyrazole ring, which significantly influence their physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The phenyl analogue (119-18-6) exhibits higher lipophilicity (logP ≈ 1.65) compared to the sulfophenyl parent compound due to the absence of polar sulfonic acid groups .

- Acidity : The sulfophenyl group in the parent compound enhances acidity (pKa ~2–3) compared to the phenyl and nitrophenyl derivatives, making it more water-soluble .

- Reactivity : The nitro group in 62084-02-0 facilitates electrophilic aromatic substitution reactions, whereas the azo group in the disulfophenyl variant enables applications in dye chemistry .

Research and Development Insights

For example, 4-(4-arylidene-5-oxo-imidazol-1-yl) pyrazoles exhibit growth inhibitory activity against microbes, with IC₅₀ values in the micromolar range . The sulfophenyl variant’s solubility and acidity make it a candidate for prodrug formulations, while nitro and azo derivatives are prioritized in high-throughput screening for anticancer activity .

Biological Activity

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (referred to as 5-Oxo-PCA) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

5-Oxo-PCA is known for its interaction with various enzymes and biomolecules, primarily influencing cellular processes through modulation of signaling pathways. Its biochemical properties include:

- Enzyme Interactions : The compound interacts with hydrolases and oxidoreductases, enhancing the breakdown and oxidation of specific substrates. The interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within enzyme active sites.

- Cellular Effects : It modulates key signaling pathways such as the MAPK/ERK pathway, which can lead to changes in gene expression associated with cell proliferation and differentiation. Additionally, it inhibits certain metabolic enzymes, affecting the flux of metabolites through various pathways.

The biological activity of 5-Oxo-PCA is mediated through several mechanisms:

- Binding Affinity : The compound can bind to specific biomolecules (enzymes or receptors), either inhibiting or activating their activity through covalent or non-covalent interactions.

- Gene Expression Modulation : By interacting with transcription factors or regulatory proteins, 5-Oxo-PCA influences the transcriptional activity of specific genes, thereby altering cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Oxo-PCA and related pyrazole compounds:

- In Vitro Studies : Various derivatives have shown significant antiproliferative effects against multiple cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal cancer cells. For instance, compounds derived from the pyrazole scaffold demonstrated IC50 values ranging from 3.79 µM to over 49 µM across different cancer types .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Oxo-PCA Derivative | MDA-MB-231 | 3.79 |

| Curcumin Analogue | A549 | 26 |

| Pyrazole Carboxamide | HCT116 | 0.95 |

Antimicrobial Activity

5-Oxo-PCA exhibits antimicrobial properties by interfering with essential metabolic pathways in bacteria. Its mechanism involves inhibiting key enzymes necessary for bacterial growth and survival .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties, likely through its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Transport and Distribution

The distribution of 5-Oxo-PCA within cells is critical for its biological activity. It is transported across cellular membranes via specific transporters and can localize in various organelles such as mitochondria or the nucleus. This localization influences its role in energy production and gene regulation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 5-Oxo-PCA in various biological contexts:

- Cancer Therapeutics : A study involving a series of pyrazole derivatives showed promising results against multiple cancer types, emphasizing the potential for developing new anticancer agents based on this scaffold .

- Antimicrobial Screening : Research focusing on the antimicrobial effects of 5-Oxo-PCA demonstrated significant inhibition against several bacterial strains, suggesting its utility in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.